molecular formula C20H24O3 B195175 Estrone acetate CAS No. 901-93-9

Estrone acetate

Cat. No.: B195175
CAS No.: 901-93-9
M. Wt: 312.4 g/mol
InChI Key: KDPQTPZDVJHMET-PNYFIKQUSA-N
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Description

Estrone acetate is a semisynthetic, steroidal estrogen It is an ester of estrone, a naturally occurring estrogenThe compound is characterized by its chemical formula C20H24O3 and a molar mass of 312.409 g/mol .

Mechanism of Action

Target of Action

Estrone acetate, like other estrogens, primarily targets estrogen receptors, which are found in various tissues including female reproductive organs, breasts, hypothalamus, and pituitary . These receptors play a crucial role in the regulation of the menstrual cycle, secondary sexual characteristics, and pregnancy .

Biochemical Pathways

Estrone is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .

Pharmacokinetics

Estrone is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . The estrogenic potency of estrone is one third that of estradiol . Estrone and estriol are metabolized to the sulfate and glucuronide forms and are also oxidated to nonestrogens . In postmenopausal women, most estrogen production comes from androstenedione produced in the adrenal cortex, which is metabolized to estrone by the liver, fat, skeletal muscle .

Result of Action

The binding of this compound to estrogen receptors leads to a variety of cellular and molecular effects. It increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppresses follicle-stimulating hormone (FSH) release from the anterior pituitary . This can lead to various physiological effects, such as the management of perimenopausal and postmenopausal symptoms .

Biochemical Analysis

Biochemical Properties

Estrone acetate interacts with various enzymes and proteins in the body. It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through the conversion of androstenedione . This compound may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modify regulatory cascades such as MAPK, P13K, and tyrosine cascade as well as membrane-associated molecules such as ion channels and G-protein-coupled receptors .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with nuclear receptors. This compound enters the cells of certain tissues in the body and attaches to nuclear receptors. This interaction influences how genes are expressed, leading to various physiological responses in the body .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the biodegradation of estrone was observed in activated sludge microcosms supplemented with estrone, where more than 90% of the added estrone was biodegraded within 6 days .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, estrogen increases the frame size of animals by its action on growth hormone and influence on long bone growth . Estrogens should not be used in animals (female or male) to be retained for breeding purposes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be synthesized in two different ways: conversion from testosterone catalyzed by P450 aromatase (P450arom) or converting of androstenedione to estrone in thecal cells by P450arom and then converting to estradiol by 17 beta-hydroxysteroid dehydrogenase (17-HSD) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Column transport experiments showed that the migration capacity of estrone-3-sulfate was far stronger than estrone in soil .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. The endoplasmic reticulum of granulosa cells expresses P450 aromatase that converts androstenedione to estrone . The steroidogenic tissues and cells have the potential to obtain cholesterol for steroid synthesis from at least four potential sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estrone acetate can be synthesized through the esterification of estrone with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 50-60°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Estrone acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form estrone and other oxidized derivatives.

    Reduction: Reduction of this compound can yield estradiol acetate, a more potent estrogen.

    Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Estrone acetate is compared with other similar compounds such as:

This compound is unique due to its balanced estrogenic activity and its role as a precursor for other potent estrogens. Its versatility in various chemical reactions and applications in scientific research further distinguishes it from other similar compounds .

Properties

CAS No.

901-93-9

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

[(8S,9R,13R,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m0/s1

InChI Key

KDPQTPZDVJHMET-PNYFIKQUSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@@H]3CC[C@@]4([C@@H]([C@H]3CC2)CCC4=O)C

SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C

Appearance

White to pale yellow solid

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Estra-1,3,5(10)-trien-17-one, 3-(acetyloxy)-;  17-oxoestra-1,3,5(10)-trien-3-yl acetate;  (13alpha,14beta)-17-oxoestra-1,3,5(10)-trien-3-yl acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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